

H-D-Val-OBzl.TosOH solubility data

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Compound of Interest

Compound Name: *H-D-Val-OBzl.TosOH*

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An In-depth Technical Guide to the Solubility of **H-D-Val-OBzl.TosOH**

Introduction

H-D-Val-OBzl.TosOH, the p-toluenesulfonate salt of D-valine benzyl ester, is a pivotal chiral building block in modern synthetic chemistry.[1][2] Its primary application lies in peptide synthesis, where it serves as a protected derivative of the amino acid D-valine, enabling the controlled, sequential assembly of peptide chains.[1] The solubility of this compound is a paramount physical property that dictates its handling, reaction kinetics, purification efficiency, and ultimately, its utility in both research and industrial applications.[3][4] An inadequate understanding of its solubility profile can lead to suboptimal reaction conditions, reduced yields, and challenges in downstream processing.

This guide provides a comprehensive exploration of the solubility of **H-D-Val-OBzl.TosOH**, grounded in fundamental physicochemical principles and field-proven experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical protocols necessary to effectively work with this essential reagent.

Core Physicochemical Properties

H-D-Val-OBzl.TosOH is a white to off-white crystalline solid. Its structure combines the D-enantiomer of valine, a hydrophobic benzyl ester protecting group on the C-terminus, and a p-toluenesulfonate (tosylate) counter-ion associated with the free amine.[1] This specific combination of a bulky, nonpolar amino acid side chain with an ionic salt form gives it a distinct solubility profile.

Property	Value	References
CAS Number	17662-84-9	[1][2]
Molecular Formula	C ₁₉ H ₂₅ NO ₅ S	[1][2][5]
Molecular Weight	379.47 g/mol	[1][2][5]
Melting Point	~162 °C	[5]

Theoretical Framework of Solubility

The solubility of **H-D-Val-OBzl.TosOH** is governed by a balance of intermolecular forces between the solute and the solvent. Three key structural features of the molecule are critical to understanding this behavior:

- **D-Valine Side Chain:** The isopropyl group is nonpolar and hydrophobic, contributing to solubility in less polar organic solvents.[6]
- **Benzyl Ester Group:** The benzyl group is also significantly hydrophobic, further enhancing solubility in organic media.
- **Ammonium Tosylate Salt:** This ionic portion of the molecule is the primary driver of its solubility. The large, organic tosylate counter-ion often improves solubility in common organic solvents like dichloromethane and chloroform compared to smaller, inorganic counter-ions like chloride.[7] This ionic character also allows for solubility in more polar solvents.

The overall solubility is thus a complex interplay. The molecule's behavior is not simply that of a nonpolar amino acid derivative but that of an organic salt. Factors such as solvent polarity, temperature, and the presence of other ionic species will significantly influence the dissolution process.[6][8][9]

Qualitative Solubility Profile

While precise quantitative data is not widely published, a qualitative solubility profile can be inferred from the behavior of analogous compounds, such as H-Gly-OBzl.TosOH, and the general properties of tosylate salts.[7][10][11]

Solvent	Expected Solubility	Rationale & Expert Insights
Dichloromethane (DCM)	Soluble	The tosylate salt structure generally imparts good solubility in chlorinated solvents, which are common in peptide synthesis.[7]
Chloroform	Soluble	Similar to DCM, chloroform is an effective solvent for many organic salts used in synthesis. [7]
Methanol (MeOH)	Soluble	As a polar protic solvent, methanol can solvate both the ionic salt portion and interact with the ester group.[10][11] A solubility of ~0.1 g/mL has been noted for the similar glycine derivative.[11]
Dimethylformamide (DMF)	Soluble	A highly polar aprotic solvent widely used in peptide synthesis. The addition of a tertiary amine base to neutralize the tosylate salt can further increase solubility, a common practice before coupling reactions.[10]
Dimethyl Sulfoxide (DMSO)	Soluble	A strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including salts.[7]
Water	Sparingly Soluble to Insoluble	Despite the ionic salt, the large, hydrophobic valine side chain and benzyl group significantly reduce aqueous

solubility.[6] The solubility of amino acids in water decreases as the nonpolar character of the side chain increases.[6][9]

Ethyl Acetate

Soluble

A moderately polar solvent often used in extraction and purification steps.[7]

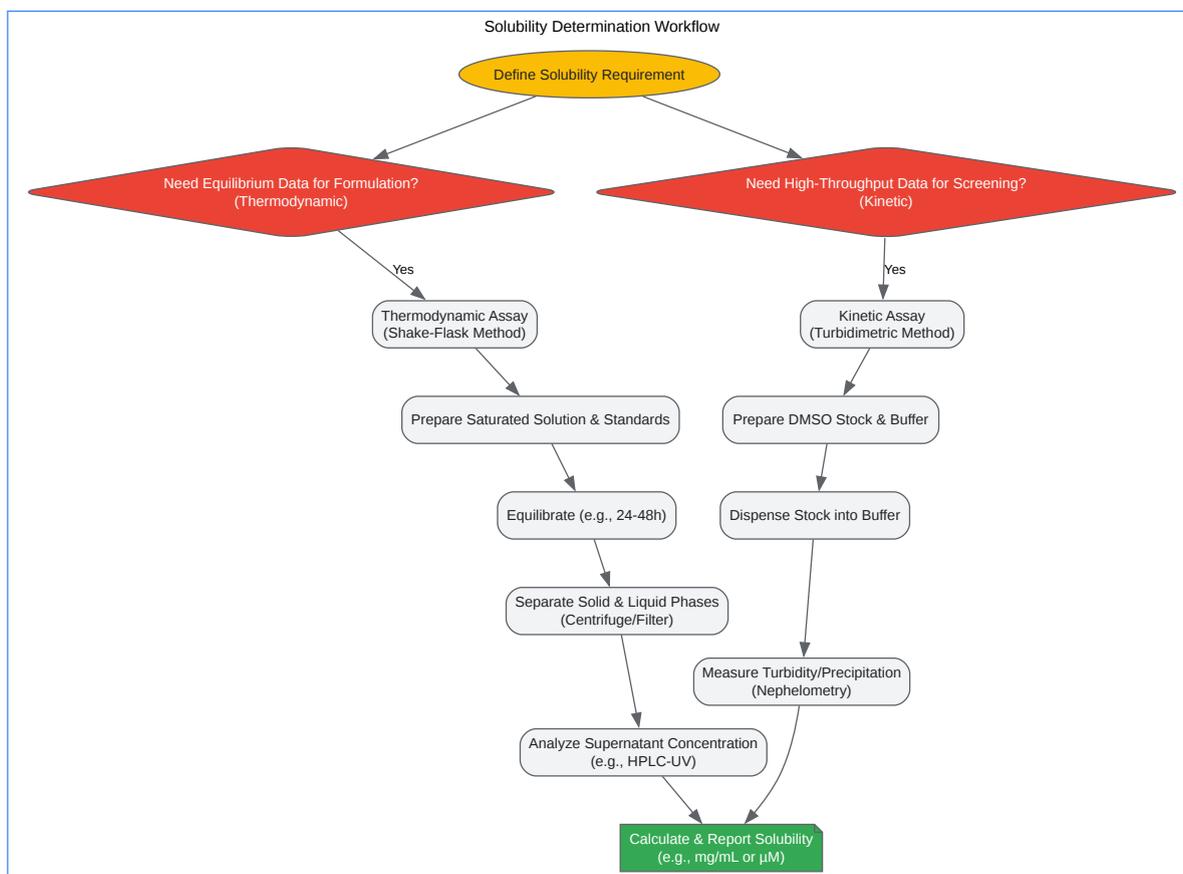
Acetone

Soluble

A polar aprotic solvent that can effectively dissolve many organic salts.[7]

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, rigorous experimental protocols are required. The choice of method depends on the specific needs of the researcher, balancing factors like accuracy, throughput, and the type of solubility data required (thermodynamic vs. kinetic).[3]



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Caption: General workflow for determining the solubility of **H-D-Val-OBzl.TosOH**.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility, which represents the true saturation point of the compound in a solvent at a given temperature.[\[12\]](#)

Principle: A surplus of the solid compound is agitated in the solvent for an extended period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound is then measured.[\[12\]](#)[\[13\]](#)

Materials:

- **H-D-Val-OBzl.TosOH** (high purity)
- Solvent of interest (e.g., HPLC-grade Methanol)
- 2 mL glass vials with screw caps
- Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- HPLC-UV system or other suitable analytical instrument

Methodology:

- Preparation: Add an excess amount of **H-D-Val-OBzl.TosOH** (e.g., 5-10 mg, ensuring solid remains after equilibration) to a pre-weighed 2 mL glass vial.
 - Expert Rationale: Using a clear excess of solid is critical to ensure the final solution is truly saturated.[\[12\]](#)
- Solvent Addition: Add a precise volume of the solvent (e.g., 1.0 mL) to the vial.

- **Equilibration:** Tightly cap the vial and place it on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C). Agitate the suspension for 24 to 48 hours.
 - **Expert Rationale:** A long equilibration time is necessary to overcome kinetic barriers and reach a true thermodynamic equilibrium.[12] Insufficient time can lead to an underestimation of solubility.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to let the solid settle. Then, centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet the remaining solid.
 - **Expert Rationale:** This step is crucial to separate the saturated liquid phase from the undissolved solid without altering the equilibrium.[3]
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter into a clean analysis vial.
 - **Expert Rationale:** Filtration removes any fine particulate matter that could interfere with the analysis and artificially inflate the measured concentration.[3]
- **Analysis:** Prepare a series of dilutions of the filtered sample. Quantify the concentration of **H-D-Val-OBzl.TosOH** using a validated analytical method, such as HPLC-UV, against a calibration curve prepared with known standards.[13][14]
- **Calculation:** The determined concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Protocol 2: Kinetic Solubility Determination (High-Throughput Nephelometry)

This method measures the concentration at which a compound precipitates when a concentrated organic stock solution is added to an aqueous buffer. It is a measure of how readily a compound stays in solution under non-equilibrium conditions and is widely used in early drug discovery.[3][4][13]

Principle: A laser beam is passed through the solution, and the amount of light scattered by suspended particles (precipitate) is measured at a 90° angle. Higher scattering indicates lower

solubility.[4]

Materials:

- **H-D-Val-OBzl.TosOH**
- Dimethyl Sulfoxide (DMSO)
- Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- Nephelometer or plate reader with turbidity measurement capabilities
- 96-well microplates
- Automated liquid handler (recommended)

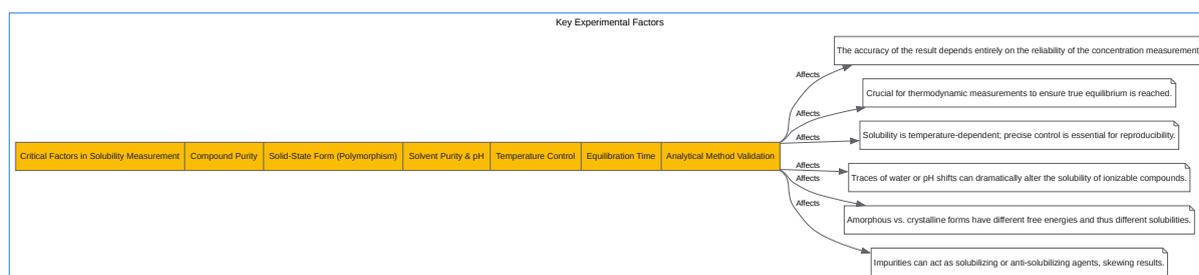
Methodology:

- Stock Solution Preparation: Prepare a high-concentration stock solution of **H-D-Val-OBzl.TosOH** in 100% DMSO (e.g., 20 mM).
 - Expert Rationale: DMSO is used as a "generic" organic solvent to dissolve the compound fully before introducing it to the aqueous environment.[3][13]
- Assay Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.
- Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the buffer-containing wells to achieve the highest desired concentration (e.g., 2 μ L of 20 mM stock into 198 μ L of buffer for a final concentration of 200 μ M and 1% DMSO).
 - Expert Rationale: The rapid change in solvent polarity from DMSO to aqueous buffer induces the precipitation of poorly soluble compounds.[13]
- Serial Dilution: Perform serial dilutions directly in the plate to create a range of concentrations.
- Incubation & Measurement: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature. Measure the turbidity (nephelometry) of each well.

- **Data Analysis:** The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Factors Influencing Experimental Results & Practical Considerations

The accurate determination of solubility requires careful control over several variables.



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Caption: Critical factors that must be controlled during solubility experiments.

- **Solid-State Properties:** The solubility value is only meaningful if the solid-state form (e.g., crystalline polymorph, amorphous solid) is known, as different forms can have different solubilities.[3]

- pH of the Medium: For amino acid derivatives, pH is a critical factor.[6] In aqueous or protic solvents, changes in pH can alter the ionization state of any residual carboxylic acid or the primary amine, thereby affecting solubility.[9]
- In-situ Neutralization: In synthetic applications like peptide coupling, the solubility of **H-D-Val-OBzl.TosOH** in solvents like DMF is often enhanced by the in-situ addition of a non-nucleophilic base (e.g., DIPEA).[15] This neutralizes the ammonium tosylate salt to form the free amine of the D-valine benzyl ester, which can be more soluble and is the reactive species required for amide bond formation.

Conclusion

H-D-Val-OBzl.TosOH is an organic salt whose solubility is a product of its hydrophobic amino acid and benzyl ester components and its ionic ammonium tosylate group. This duality results in good solubility in a range of common organic solvents essential for peptide synthesis, but limited solubility in aqueous media. For researchers and developers, moving beyond qualitative estimates to precise, quantitative data is crucial for robust process development and formulation. The thermodynamic shake-flask method provides the definitive equilibrium solubility value, while kinetic assays offer a high-throughput alternative for rapid screening. By applying the rigorous protocols detailed in this guide and controlling for key experimental variables, scientists can generate reliable and reproducible solubility data, enabling the full potential of this versatile synthetic building block to be realized.

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